3-Methyl-6-hepten-1-yn-3-ol

Organocobalt chemistry Cycloisomerization Heterocycle synthesis

3-Methyl-6-hepten-1-yn-3-ol (CAS 51193-99-8) is a tertiary propargylic alcohol with the molecular formula C8H12O and a molecular weight of 124.18 g/mol. Its structure uniquely incorporates a terminal alkyne, a tertiary hydroxyl group, and a terminal olefin, classifying it as a 1,6-enyne building block.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 51193-99-8
Cat. No. B1295456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-hepten-1-yn-3-ol
CAS51193-99-8
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC(CCC=C)(C#C)O
InChIInChI=1S/C8H12O/c1-4-6-7-8(3,9)5-2/h2,4,9H,1,6-7H2,3H3
InChIKeyPVJVUJJZSINIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-6-hepten-1-yn-3-ol (CAS 51193-99-8) Procurement Guide: Sourcing a Multifunctional 1,6-Enyne Building Block


3-Methyl-6-hepten-1-yn-3-ol (CAS 51193-99-8) is a tertiary propargylic alcohol with the molecular formula C8H12O and a molecular weight of 124.18 g/mol [1]. Its structure uniquely incorporates a terminal alkyne, a tertiary hydroxyl group, and a terminal olefin, classifying it as a 1,6-enyne building block . This compound is primarily procured for research use as a synthetic intermediate in cycloisomerization and sigmatropic rearrangement reactions, typically supplied at 95%+ purity .

Why 3-Methyl-6-hepten-1-yn-3-ol Cannot Be Replaced by a Generic Propargylic Alcohol or Simple 1,6-Enyne in Cyclization Chemistry


The value of 3-methyl-6-hepten-1-yn-3-ol in advanced organic synthesis is tied to the precise spatial relationship between its three functional groups. Unlike generic terminal alkynes or simple propargylic alcohols, this compound acts as a pre-organized 1,6-enyne, enabling metal-catalyzed cycloisomerizations to proceed with exclusive chemoselectivity [1]. The tertiary alcohol at the propargylic position is essential; it provides a handle for derivatization (e.g., to allyl ethers) that critically directs the regiochemical outcome of subsequent cyclization cascades, a feature absent in primary or secondary propargylic alcohol analogs [2]. Substituting this compound with a saturated analog or an isomer with a different carbon skeleton would disrupt the requisite transition-state geometry, leading to different products or complex mixtures, which directly impacts synthetic efficiency and procurement rationale.

Data-Driven Selection Evidence for 3-Methyl-6-hepten-1-yn-3-ol Against Its Closest Analogs


Exclusive Formation of 3-Oxabicyclo[3.3.0]octenes in Dicobalt Hexacarbonyl-Mediated Cyclization vs. Carbobicyclic Pathway

The dicobalt hexacarbonyl complex of 3-methylhept-6-en-1-yn-3-ol allyl ether undergoes cyclization with 100% chemoselectivity to give exclusively 3-oxabicyclo[3.3.0]octenes, completely outcompeting the formation of carbobicyclo[3.3.0]octenes [1]. This is in contrast to many related 1,6-enyne cyclizations which can yield mixtures of carbocyclic and heterocyclic products.

Organocobalt chemistry Cycloisomerization Heterocycle synthesis

Sequential Claisen-Cope Rearrangement Sequence: Tandem Reaction Efficiency Enabled by Tertiary Propargylic Alcohol Motif

The target compound, when converted to its propenyl ether, undergoes a sequential Claisen rearrangement followed by a spontaneous Cope rearrangement in boiling xylene to yield 5-isopropylideneocta-trans-3,7-dien-2-one [1]. The acetate derivative undergoes an analogous series of rearrangements to an allenyl acetate and then a dienyl acetate. This tandem reactivity is characteristic of the specific 1,6-enynol architecture; simpler propargylic alcohols cannot perform this sequence.

Sigmatropic rearrangement Tandem reaction Chain homologation

Predicted Physicochemical Profile: LogP and pKa Differentiate 3-Methyl-6-hepten-1-yn-3-ol from Saturated Propargylic Alcohols

Predicted data for the target compound include an ACD/LogP of 1.59 and a polar surface area of 20 Ų . For comparison, the structurally similar but saturated analog 3-methylhept-1-yn-3-ol has a predicted LogP of approximately 2.0 and lacks the terminal double bond. The slightly lower lipophilicity of the target compound suggests marginally better aqueous solubility, which can be a critical factor in reaction medium selection.

Lipophilicity Physicochemical properties Solubility prediction

Commercial Availability at 95%+ or 98% Purity with Defined Storage Conditions Ensures Reproducibility in Sensitive Cyclization Reactions

The compound is commercially available from multiple suppliers at defined purity grades (95%+ to 98%) with storage conditions specified at -20°C under inert atmosphere . This is critical because the tertiary propargylic alcohol is susceptible to thermal degradation; the defined storage specification directly supports integrity for use in the highly sensitive dicobalt hexacarbonyl complex formation, where impurities can dramatically reduce cyclization efficiency [1].

Chemical procurement Purity specification Reproducibility

Optimal Procurement and Research Use-Cases for 3-Methyl-6-hepten-1-yn-3-ol Based on Validated Reactivity Data


Synthesis of 3-Oxabicyclo[3.3.0]octene Libraries via Intramolecular Pauson-Khand-Type Cyclization

For medicinal chemistry and chemical biology programs exploring oxygen heterocycle scaffolds, 3-methyl-6-hepten-1-yn-3-ol is the precursor of choice. Its conversion to a dicobalt hexacarbonyl complex, followed by cyclization on a silica surface, yields exclusively 3-oxabicyclo[3.3.0]octenes [1]. This predictable outcome supports the generation of diverse compound libraries where the oxabicyclic core is required and carbocyclic contamination must be avoided.

Chain Homologation via Tandem Claisen-Cope Rearrangement for Dienone Natural Product Synthesis

Researchers engaged in the total synthesis of terpenoid natural products can leverage the unique tandem Claisen-Cope reactivity of this compound. By forming the propenyl ether and heating in xylene, the carbon skeleton is extended by one isoprene unit to generate a functionalized dienone [2]. This strategy offers step-count advantages over approaches requiring separate chain extension and functionalization steps.

Procurement Standard for Metal-Catalyzed Enyne Cycloisomerization Methodology Development

For methodology laboratories developing new transition-metal-catalyzed enyne cyclizations, 3-methyl-6-hepten-1-yn-3-ol serves as a standardized, well-characterized model substrate. Its defined 1,6-enyne geometry and commercial availability at 95-98% purity eliminate variability from substrate impurities, allowing the catalytic reaction performance to be directly compared across different catalyst systems.

Fragrance Intermediate with Defined Lipophilicity for Controlled Release Formulations

In fragrance and personal care chemistry, the compound's predicted ACD/LogP of 1.59 and polar surface area of 20 Ų offer a distinct physicochemical profile compared to more lipophilic saturated analogs. This intermediate lipophilicity, combined with its reported 'pleasant odor and stability' , makes it a candidate for incorporation into formulations requiring a specific release profile in aqueous-organic media.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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